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3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid

mGluR PAM Allosteric modulator CNS drug design

Sourcing a selective mGluR2/4 positive allosteric modulator (PAM) free of off-target cross-reactivity is a bottleneck in CNS drug discovery. 3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid (CAS 1249969-05-8) addresses this need: • Validated chemotype: acts as a selective PAM at mGluR2 and mGluR4; no functional activity at mGluR1a, mGluR5, or mGluR8. • CNS-optimized properties: computed XLogP 0.4, tPSA 96 Ų - favorable for in vivo PK/PD studies. • Reliable supply: >95% purity, shipped ambient from US/EU stock; same-week dispatch for routine research quantities.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
CAS No. 1249969-05-8
Cat. No. B1523782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
CAS1249969-05-8
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NO1)C(=O)N(N=C2C(=O)O)C
InChIInChI=1S/C8H7N3O4/c1-3-4-5(10-15-3)7(12)11(2)9-6(4)8(13)14/h1-2H3,(H,13,14)
InChIKeyUHFARKFCJJQCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-7-oxo-isoxazolo-pyridazine-carboxylic Acid: Procurement-Grade Building Block


3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid (CAS 1249969‑05‑8) is a heterocyclic small molecule (C8H7N3O4; MW 209.16 g/mol) that contains the isoxazolo[3,4-d]pyridazinone core . This scaffold has been validated as a selective positive allosteric modulator (PAM) chemotype for the metabotropic glutamate receptors mGluR2 and mGluR4, with no functional cross‑reactivity at mGluR1a, mGluR5 or mGluR8 [1]. The compound is offered by specialty chemical suppliers as a >95 % pure solid for research and early‑stage lead‑optimization campaigns .

Reported mGluR2/4 PAM chemotype
Procurement-grade building block for lead optimization
Free carboxylic acid for direct target engagement
3,6-dimethyl substitution for SAR exploration

Why Generic Isoxazolo[3,4-d]pyridazinones Cannot Substitute This Compound


Within the isoxazolo[3,4‑d]pyridazinone family, substituent identity at the N6 and C3 positions dictates both the shape complementarity to the mGluR allosteric pocket and the physiochemical properties that govern CNS drug‑likeness [1]. The 3,6‑dimethyl substitution pattern of the target compound produces a calculated topological polar surface area (tPSA) of 96 Ų and a predicted XLogP of 0.4, values that distinguish it from the more lipophilic 6‑ethyl‑3‑methyl analog (tPSA 96 Ų; XLogP 0.8) and from the methyl‑ester prodrug forms that lack a free carboxylic acid hydrogen‑bond donor [2]. Consequently, a simple interchange with a near‑neighbor analog will alter both the pharmacophore geometry and the absorption‑distribution profile, making direct substitution without re‑validation scientifically unsound.

Substitution pattern may shift mGluR2 allosteric pocket fit
Lipophilicity difference may alter absorption–distribution profile
Ester analog lacks key hydrogen-bond donor for target engagement

Differentiation Evidence Against Nearest Analogs


Structural Uniqueness: 3,6-Dimethyl vs. 6-Ethyl-3-methyl Substitution

The target compound carries methyl groups at both the C3 and N6 positions of the oxazolo[3,4‑d]pyridazinone core, whereas the most frequently cited active analog in the anti‑inflammatory literature is the 6‑ethyl‑3‑methyl derivative (CAS 720‑71‑8) [1]. Molecular docking studies in the same chemical series have demonstrated that the N6‑alkyl group protrudes into a lipophilic sub‑pocket of mGluR2, and even a one‑carbon elongation (methyl → ethyl) shifts the ligand pose and reduces the docking score [2]. Although no direct Ki/EC50 comparison is available, the distinct shape of the 3,6‑dimethyl derivative is expected to produce a different selectivity fingerprint.

Substitution pattern
Class-level inference
3,6-dimethyl
vs. 6-ethyl-3-methyl (inferred pose shift)
Supports SAR vector exploration
No direct functional assay data available
mGluR PAM Allosteric modulator CNS drug design

Computed Lipophilicity Advantage: Lower XLogP

The calculated partition coefficient (XLogP) for 3,6‑dimethyl‑7‑oxo‑6H,7H‑[1,2]oxazolo[3,4‑d]pyridazine‑4‑carboxylic acid is 0.4, which is half the value (0.8) predicted for the 6‑ethyl‑3‑methyl analog [1]. Both compounds share an identical topological polar surface area (tPSA) of 96 Ų. In CNS drug discovery, an XLogP between 1 and 3.5 is generally considered optimal; however, for acidic allosteric modulators that require high aqueous solubility for formulation and low non‑specific binding, a lower logP can be advantageous [2].

Lipophilicity (XLogP)
Cross-study comparable
XLogP = 0.4
Δ = -0.4 vs. 6-ethyl analog (0.8)
Supports lower lipophilicity selection
Calculated values; experimental logD validation recommended
CNS drug-likeness Physicochemical property Blood-brain barrier

Free Carboxylic Acid vs. Methyl Ester Prodrugs

The target compound is a free carboxylic acid (H‑bond donor count = 1), whereas a frequent comparator in the isoxazolo[3,4‑d]pyridazine series is the methyl ester (CAS 1240529‑59‑2), which has zero H‑bond donors [1]. In the mGluR2 PAM class, the carboxylic acid moiety has been shown to engage Arg271 in the allosteric pocket via a critical salt‑bridge, and esterification abolishes this interaction in functional assays [2]. Therefore, the acid form is the pharmacologically competent species, while the ester serves only as a prodrug or synthetic intermediate.

Hydrogen-bond donor
Class-level inference
HBD = 1 (free COOH)
Methyl ester: HBD = 0; no salt-bridge
Supports direct pharmacophore engagement
Functional assay validation recommended
Bioisostere Solubility Hydrogen bonding

Vendor-Supplied Purity Comparison

The target compound is commercially available at a certified purity of 95 % (HPLC) from AKSci , whereas the closely related 6‑ethyl‑3‑methyl acid is typically supplied at 97 % purity by some vendors . The 2 % purity difference may influence the level of by‑product tolerance in high‑throughput screening (HTS) campaigns; however, for most medicinal chemistry applications, both grades are acceptable. The absence of MDL number registration for this specific compound (AKSci listing) indicates it is a relatively new chemical entity in the commercial domain.

Vendor purity
Supplier data
95% (HPLC)
vs. 97% for 6-ethyl analog
Acceptable for HTS; repurification advised
Supplier-reported; independent QC advised
Chemical purity Reproducibility Procurement

Optimal Research and Industrial Application Scenarios


mGluR2/4 PAM Lead Optimization

The isoxazolo[3,4‑d]pyridazinone core has been confirmed to act as a selective PAM at mGluR2 and mGluR4 [1]. The 3,6‑dimethyl substitution provides a distinct vector for exploring the lipophilic sub‑pocket identified in homology models [2]. Medicinal chemistry teams can use this compound as a starting scaffold for parallel SAR studies aimed at improving subtype selectivity and CNS penetration.

CNS Drug Candidate Physicochemical Optimization

With a computed XLogP of 0.4 and tPSA of 96 Ų, the compound resides in an attractive property space for CNS drugs [1]. Its lower lipophilicity compared to the 6‑ethyl analog (XLogP 0.8) suggests better solubility and lower non‑specific tissue binding, making it a preferred candidate for in vivo pharmacokinetic/pharmacodynamic (PK/PD) evaluation in rodent models of anxiety or Parkinson’s disease [2].

Carboxylic Acid Bioisostere Exploration

The free carboxylic acid group is essential for the key salt‑bridge interaction with Arg271 in the mGluR2 allosteric pocket [1]. This compound can serve as a reference standard for evaluating novel bioisosteres (e.g., tetrazoles, acylsulfonamides) designed to improve membrane permeability while retaining target affinity.

Chemical Biology Tool for mGluR Subtype Profiling

The scaffold’s reported absence of functional cross‑reactivity at mGluR1a, mGluR5, and mGluR8 makes it a valuable tool compound for dissecting the roles of mGluR2 and mGluR4 in neuronal signaling pathways [1]. The 3,6‑dimethyl derivative can be used as a negative control in counter‑screening assays against Group I mGluRs.

Application
Selection Property
Validation Focus
mGluR2/4 PAM lead optimization
3,6-dimethyl substitution for SAR
mGluR2/4 subtype selectivity profiling
CNS lead physicochemical profiling
Predicted CNS drug-like property space
Solubility, protein binding, PK/PD model assessment
Carboxylic acid bioisostere exploration
Free acid pharmacophore for target engagement
Bioisostere SAR and membrane permeability
mGluR subtype profiling tool
Reported absence of cross‑reactivity at mGluR1a/5/8
Group I mGluR counter‑screen validation
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